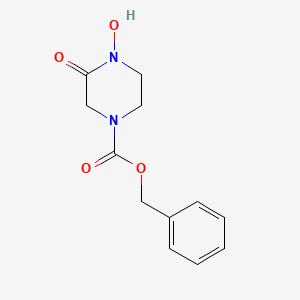
benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl 4-oxo-3-oxopiperazine-1-carboxylate, while reduction of the carbonyl group can produce benzyl 4-hydroxy-3-hydroxypiperazine-1-carboxylate .
Scientific Research Applications
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- Benzyl 3-oxopiperazine-1-carboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-benzyloxycarbonylpiperazin-2-one
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical and biological studies .
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c15-11-8-13(6-7-14(11)17)12(16)18-9-10-4-2-1-3-5-10/h1-5,17H,6-9H2 |
InChI Key |
NSVSGDZLJPWJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















